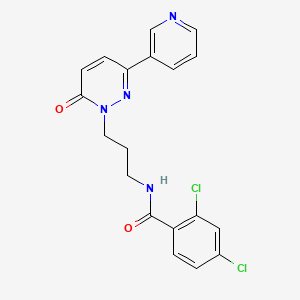

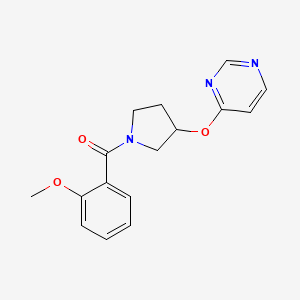

![molecular formula C18H16N2O7S B2635916 Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate CAS No. 305373-78-8](/img/structure/B2635916.png)

Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate, also known as EMIQ, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. EMIQ belongs to the family of benzofuran derivatives and has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Benzofuran derivatives, including ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate, are a class of compounds with a wide range of biological activities and potential applications in pharmaceuticals, agriculture, and polymers. Benzofuran compounds have been studied for their anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties, among others. These compounds play a vital role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The benzofuran nucleus is present in many bioactive natural and synthetic compounds, demonstrating the importance of this class of compounds in medicinal chemistry (Dawood, 2019).

Role in Organic Synthesis

In organic synthesis, benzofuran derivatives serve as key intermediates in the formation of complex molecules. The addition and substitution reactions of nitrile-stabilized carbanions, for instance, are central to constructing carbon-carbon bonds. Benzofuran derivatives are utilized in reactions involving a variety of electrophiles, showcasing their versatility in synthetic applications. This adaptability underscores the significance of benzofuran derivatives in developing new synthetic methodologies (Arseniyadis, Kyler, & Watt, 1984).

Antioxidant Properties

Benzofuran derivatives have been evaluated for their antioxidant capacity, indicating their potential in mitigating oxidative stress-related diseases. The study of antioxidant assays, such as the ABTS/PP decolorization assay, helps in understanding the reaction pathways and the extent to which certain antioxidants, including benzofuran derivatives, contribute to the total antioxidant capacity. This research contributes to a better comprehension of the antioxidant properties of benzofuran compounds and their application in health science (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name |

ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S/c1-3-26-18(21)17-11(2)27-16-8-7-12(9-15(16)17)19-28(24,25)14-6-4-5-13(10-14)20(22)23/h4-10,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOHEQGDSBEQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

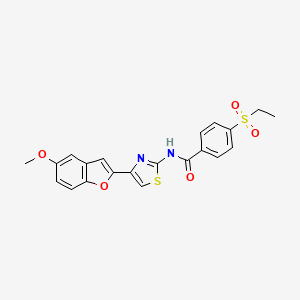

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2635833.png)

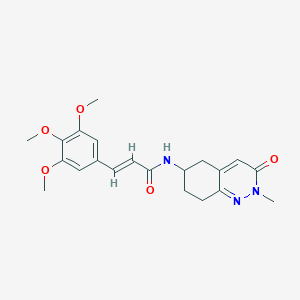

![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)

![N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2635840.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide](/img/structure/B2635841.png)

![N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2635845.png)

![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)